molecular formula C23H20N2O3 B5091922 N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide

N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide

Cat. No.: B5091922
M. Wt: 372.4 g/mol
InChI Key: ULKMNAFUOUVAAQ-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide is a complex organic compound characterized by its unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the phenyl and nitrophenyl groups. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the cyclopropane ring and subsequent functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s cyclopropane ring and nitrophenyl group are believed to play crucial roles in its biological activity. These structural features allow the compound to interact with enzymes and receptors, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine
  • N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
  • 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives

Uniqueness

N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-16-12-13-19(25(27)28)14-21(16)24-22(26)20-15-23(20,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKMNAFUOUVAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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